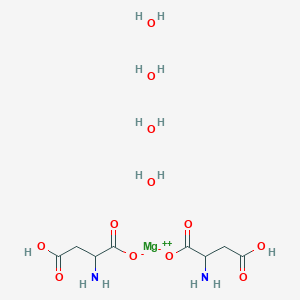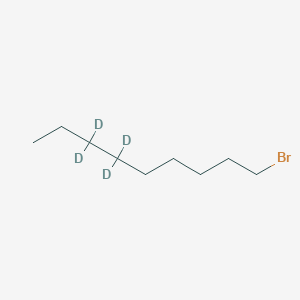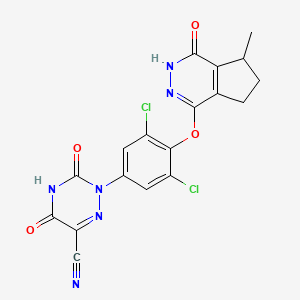
Antifungal agent 53
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antifungal Agent 53 is a potent compound used to combat fungal infections. It is known for its broad-spectrum activity against various fungal pathogens, making it a valuable tool in both clinical and agricultural settings. This compound works by disrupting the integrity of the fungal cell membrane, leading to cell death.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Antifungal Agent 53 typically involves several steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Common synthetic routes include:
Step 1: Formation of the core structure through a condensation reaction.
Step 2: Functionalization of the core structure using halogenation or alkylation reactions.
Step 3: Final assembly of the compound through coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch Processing: Where reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: A more modern approach that allows for continuous production, improving efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Antifungal Agent 53 undergoes various chemical reactions, including:
Oxidation: Where the compound is oxidized to form more active derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Commonly involves the replacement of halogen atoms with other functional groups to enhance antifungal activity.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including alkyl halides and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions are typically more potent derivatives of this compound, with enhanced antifungal properties and improved pharmacokinetic profiles.
Applications De Recherche Scientifique
Antifungal Agent 53 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the mechanisms of antifungal activity and to develop new antifungal agents.
Biology: Employed in research to understand fungal cell biology and the effects of antifungal agents on cellular processes.
Medicine: Investigated for its potential to treat various fungal infections, including those resistant to conventional antifungal drugs.
Industry: Utilized in agriculture to protect crops from fungal pathogens, thereby improving yield and quality.
Mécanisme D'action
The mechanism of action of Antifungal Agent 53 involves:
Disruption of Cell Membrane: The compound binds to ergosterol, a key component of the fungal cell membrane, leading to increased membrane permeability and cell death.
Inhibition of Enzyme Activity: It inhibits enzymes involved in ergosterol biosynthesis, further compromising the integrity of the fungal cell membrane.
Molecular Targets: The primary target is ergosterol, but it may also interact with other membrane-bound proteins and enzymes.
Comparaison Avec Des Composés Similaires
Azoles: Such as fluconazole and itraconazole, which also inhibit ergosterol biosynthesis.
Polyenes: Like amphotericin B, which binds to ergosterol and disrupts the cell membrane.
Echinocandins: Including caspofungin, which inhibit the synthesis of β-glucan, an essential component of the fungal cell wall.
Uniqueness of Antifungal Agent 53:
Broad-Spectrum Activity: Effective against a wide range of fungal pathogens.
Enhanced Potency: More potent than many existing antifungal agents.
Improved Pharmacokinetics: Better absorption, distribution, metabolism, and excretion profiles compared to similar compounds.
This compound stands out due to its unique combination of broad-spectrum activity, enhanced potency, and improved pharmacokinetic properties, making it a valuable addition to the arsenal of antifungal agents.
Propriétés
Formule moléculaire |
C18H15Cl3N2Se |
|---|---|
Poids moléculaire |
444.6 g/mol |
Nom IUPAC |
1-[2-[(2-chlorophenyl)methylselanyl]-2-(2,4-dichlorophenyl)ethyl]imidazole |
InChI |
InChI=1S/C18H15Cl3N2Se/c19-14-5-6-15(17(21)9-14)18(10-23-8-7-22-12-23)24-11-13-3-1-2-4-16(13)20/h1-9,12,18H,10-11H2 |
Clé InChI |
LVJNBPVUZHXCBA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C[Se]C(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12390569.png)


![3,18-Dihydroxy-14-[[2-[2-[[3-hydroxy-2-[methyl(10-methylundecanoyl)amino]propanoyl]amino]propanoylamino]acetyl]-methylamino]-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid](/img/structure/B12390593.png)


![1-[(2R,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12390618.png)

![6-(2-O-Methyl-beta-D-ribofuranosyl)-3-(2-oxo-propyl)-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B12390633.png)
![2-((3'-Hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)oxy)acetic acid](/img/structure/B12390634.png)
![1-[4-(trifluoromethyl)phenyl]-9H-pyrido[3,4-b]indole](/img/structure/B12390640.png)

![(2R,3S,4S,5R,6S)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-[(2S,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12390646.png)
